
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester
概述
描述
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester is a chemical compound with the molecular formula C14H22BN3O3. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
作用机制
Boronic Acid Compounds
Boronic acid compounds, such as 6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester, are often used in organic chemistry in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied due to its mild and functional group tolerant reaction conditions .
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, the boronic acid compound acts as a nucleophile, which is transferred from boron to palladium in a process called transmetalation . This reaction is used to create a variety of complex organic compounds, and it’s particularly useful because the boronic acid reagents are relatively stable, readily prepared, and generally environmentally benign .
Pharmacokinetics and Bioavailability
The pharmacokinetics and bioavailability of a compound depend on many factors, including its chemical structure, formulation, route of administration, and individual patient characteristicsThey can be administered parenterally (eg, by injection) to bypass absorption barriers .
生化分析
Biochemical Properties
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boronic ester transfers its organic group to the palladium complex . This interaction is crucial for the formation of the desired product in the coupling reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are still under investigation. It is known that boronic esters can influence cell signaling pathways and gene expression. For instance, boronic esters have been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . This suggests that this compound may have similar effects on cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through the formation of reversible covalent bonds. Boronic esters are known to form complexes with diols and other nucleophiles, which can lead to enzyme inhibition or activation . In the case of enzyme inhibition, the boronic ester binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in the context of proteasome inhibition, where the boronic ester forms a complex with the catalytic threonine residue in the proteasome’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Boronic esters are generally stable under mild conditions but can undergo hydrolysis in the presence of water or acidic conditions . This degradation can affect the compound’s long-term effects on cellular function, as the concentration of the active compound decreases over time. In vitro and in vivo studies have shown that the stability of boronic esters can influence their efficacy and duration of action .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that boronic esters can have toxic or adverse effects at high doses, including organ damage and disruption of metabolic processes . It is essential to determine the optimal dosage to balance efficacy and safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. Boronic esters can act as enzyme inhibitors, affecting metabolic flux and metabolite levels . For example, the inhibition of proteasome activity by boronic esters can lead to the accumulation of specific metabolites and changes in cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Boronic esters can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, the compound can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. Boronic esters can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the proteasome, where it inhibits proteasome activity and affects protein degradation . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
The synthesis of 6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This approach involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
化学反应分析
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or specific catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
科学研究应用
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester has several applications in scientific research:
相似化合物的比较
6-(3-Ethylureido)pyridine-3-boronic acid pinacol ester can be compared with other similar compounds, such as:
6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester: This compound is used in the synthesis of aromatic copolyamides and as a fluorescent chemosensor.
6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester: This compound is used in the synthesis of various organic molecules and has similar reactivity to this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which make it particularly useful in certain chemical reactions and applications .
属性
IUPAC Name |
1-ethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O3/c1-6-16-12(19)18-11-8-7-10(9-17-11)15-20-13(2,3)14(4,5)21-15/h7-9H,6H2,1-5H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCZIOGAMMXGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
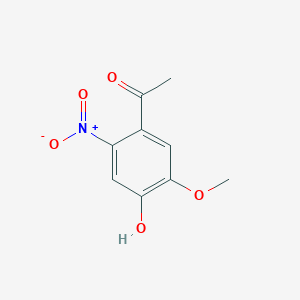
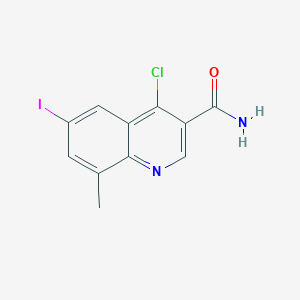

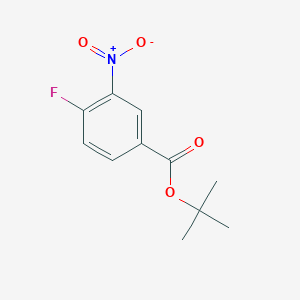

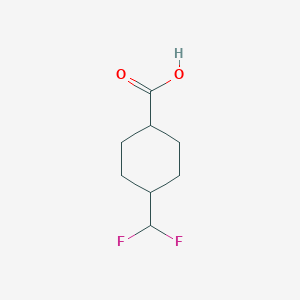
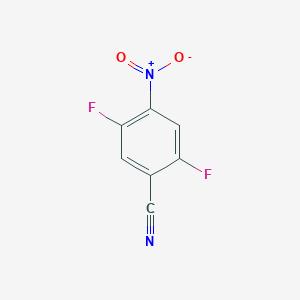

![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)
![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)
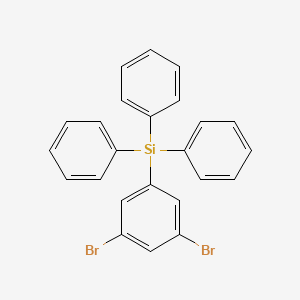
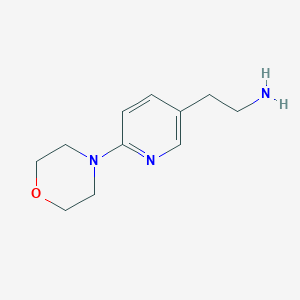
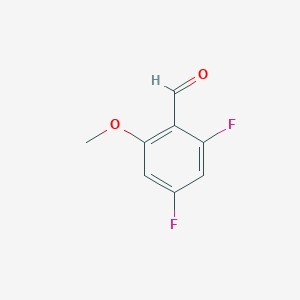
![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)
